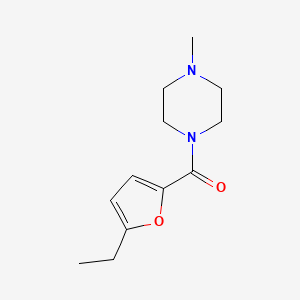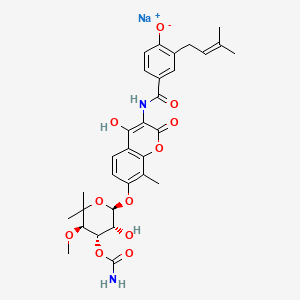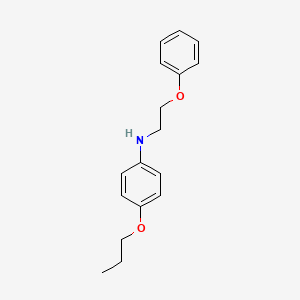![molecular formula C11H13ClN2O3 B7559148 2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as Chloramphenicol, which is an antibiotic that is used to treat a wide range of bacterial infections. Chloramphenicol is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.
作用机制
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. Chloramphenicol has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of Chloramphenicol is its broad-spectrum activity against a wide range of bacterial species. This makes it a useful tool in the study of bacterial resistance to antibiotics. However, Chloramphenicol has some limitations for lab experiments. It is known to have toxic effects on bone marrow cells, which can limit its use in certain experiments. Additionally, Chloramphenicol is not effective against all bacterial species, which may limit its usefulness in certain studies.
未来方向
There are several future directions for research on Chloramphenicol. One area of research is the development of new analogs of Chloramphenicol that have improved antibacterial activity and reduced toxicity. Another area of research is the study of the mechanisms of bacterial resistance to Chloramphenicol, which may lead to the development of new strategies for combating antibiotic resistance. Finally, Chloramphenicol has been found to have anti-inflammatory properties, and further research in this area may lead to the development of new treatments for inflammatory disorders.
合成方法
Chloramphenicol can be synthesized by the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with acetamide to form p-nitrophenyl acetamide. The p-nitrophenyl acetamide is then reduced to p-aminophenyl acetamide. Finally, the p-aminophenyl acetamide is reacted with 2-chloroacetyl chloride to form Chloramphenicol.
科学研究应用
Chloramphenicol has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
属性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-9-4-2-8(3-5-9)14-11(16)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWTOKLHQUJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)